molecular formula C23H20N4O2S B4324239 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B4324239
M. Wt: 416.5 g/mol
InChI Key: QJTJQARPQDVUFF-UHFFFAOYSA-N
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Description

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them of great interest in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This mechanism is particularly useful in its antiparasitic and anticancer activities. The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include other benzimidazole derivatives such as:

The uniqueness of this compound lies in its complex structure, which combines multiple pharmacophores, enhancing its potential biological activities .

Properties

IUPAC Name

2-amino-4-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-13-14(11-27-12-26-16-5-2-3-6-17(16)27)9-20(30-13)21-15(10-24)23(25)29-19-8-4-7-18(28)22(19)21/h2-3,5-6,9,12,21H,4,7-8,11,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTJQARPQDVUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 2
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 3
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 4
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 5
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 6
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

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